molecular formula C24H25ClN4O3S B2892121 2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE CAS No. 1189485-18-4

2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE

Cat. No.: B2892121
CAS No.: 1189485-18-4
M. Wt: 485
InChI Key: KILNCMQZOPQYSM-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core substituted with a 4-chlorophenyl group at position 3 and a methyl group at position 6. The sulfanyl bridge at position 2 connects to an acetamide moiety, which is further substituted with a 2,3-dihydro-1,4-benzodioxin-6-yl group.

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4O3S/c1-29-10-8-24(9-11-29)27-22(16-2-4-17(25)5-3-16)23(28-24)33-15-21(30)26-18-6-7-19-20(14-18)32-13-12-31-19/h2-7,14H,8-13,15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILNCMQZOPQYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE involves multiple steps, including the formation of the triazaspirodecadienyl core and the subsequent attachment of the chlorophenyl and benzodioxinyl groups. The reaction conditions typically require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing spirocyclic frameworks, aryl/heteroaryl substituents, or acetamide linkages. Key differences in substituents, molecular properties, and inferred biological activities are highlighted.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 1,4,8-Triazaspiro[4.5]deca-1,3-diene 3-(4-Chlorophenyl), 8-methyl, S-linked acetamide with 2,3-dihydrobenzodioxin ~520.0 (estimated) High polarity due to benzodioxin; potential CNS activity
2-{[3-(4-Chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide 1,4,8-Triazaspiro[4.5]deca-1,3-diene 8-ethyl, 2,3-dimethylphenyl acetamide ~518.0 Increased lipophilicity (ethyl vs. methyl); potential enhanced membrane permeation
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13) 1,3-Diazaspiro[4.5]decane 8-phenyl, 3-(4-phenylpiperazinylpropyl) ~490.0 Piperazine moiety suggests dopaminergic/serotonergic receptor interaction
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione 7-Oxa-9-azaspiro[4.5]decane Benzothiazolyl, dimethylaminophenyl ~470.0 (varies with R) Fluorescent properties; applications in organic synthesis or imaging

Substituent Effects on Pharmacological Activity

  • Chlorophenyl vs. Benzothiazolyl Groups : The target compound’s 4-chlorophenyl group may enhance receptor binding affinity through hydrophobic interactions, whereas benzothiazolyl-containing analogs (e.g., ) could exhibit fluorescence or metal-chelating properties .
  • Benzodioxin vs.

Spirocyclic Core Variations

  • Triazaspiro vs. Diazaspiro Systems : The 1,4,8-triazaspiro core in the target compound provides three nitrogen atoms for hydrogen bonding or coordination, contrasting with the 1,3-diazaspiro systems (e.g., Compound 13), which may prioritize piperazine-mediated receptor interactions .

Biological Activity

The compound 2-{[3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfany}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic molecule with potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a spirocyclic structure that incorporates a triazole moiety and a benzodioxin group. The presence of a chlorophenyl substituent and a sulfanyl group contributes to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Spirocyclic Core : This is achieved through cyclization reactions involving suitable precursors.
  • Introduction of Functional Groups : The chlorophenyl and sulfanyl groups are introduced via palladium-catalyzed cross-coupling reactions and nucleophilic substitutions.
  • Final Modifications : Acetamide functionalization is performed to yield the final product.

The biological activity of 2-{[3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfany}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is believed to involve interactions with specific molecular targets such as enzymes and receptors involved in critical biological pathways. The spirocyclic structure may facilitate unique interactions that modulate the activity of these targets.

Pharmacological Properties

Research indicates that compounds similar to this one exhibit various pharmacological effects:

  • Anticancer Activity : Compounds containing triazole rings have been shown to possess significant anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects : Some derivatives demonstrate moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis.
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is relevant for treating neurological disorders.

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Anticancer Studies : A study reported that triazole-containing compounds exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells. These studies suggest that modifications in the chemical structure can enhance anticancer efficacy.
  • Antimicrobial Screening : Another study evaluated a series of triazole derivatives for antibacterial properties, revealing that certain compounds showed significant inhibition against multiple bacterial strains.
  • Enzyme Inhibition Research : Investigations into enzyme inhibitory activities demonstrated that some derivatives effectively inhibited AChE and urease, indicating potential for treating conditions like Alzheimer’s disease and urinary tract infections.

Biological Activity Overview Table

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialModerate to strong activity against specific bacteria
Enzyme InhibitionInhibits acetylcholinesterase (AChE)

Key Findings from Research Studies

Study FocusKey FindingsReference
Anticancer ActivityCytotoxicity against MCF-7 and Bel-7402 cells
Antibacterial EffectsEffective against Salmonella typhi
Enzyme InhibitionStrong AChE inhibitors identified

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